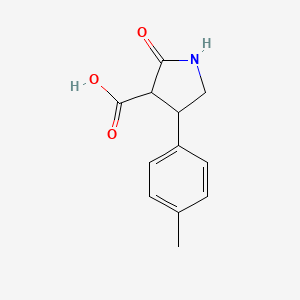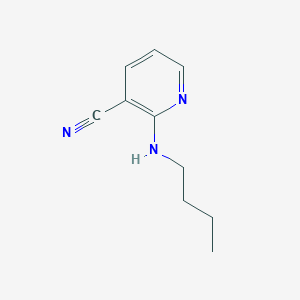
2-(Butylamino)nicotinonitrile
Vue d'ensemble
Description
“2-(Butylamino)nicotinonitrile” is a chemical compound with the molecular formula C10H13N3 . It belongs to the class of organic compounds known as monoalkylamines .
Synthesis Analysis
A multicomponent one-pot reaction has been developed for the synthesis of 2-amino-3-cyanopyridine derivatives, which could potentially include 2-(Butylamino)nicotinonitrile . This synthesis was demonstrated by the efficient and easy access to a variety of substituted 2-aminopyridines using enaminones as key precursors under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 2-(Butylamino)nicotinonitrile consists of 10 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . The average mass of the molecule is 175.230 Da .
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
A study by Krasavin et al. (2015) highlights a convenient protocol for preparing nicotinonitriles, including 2-(Butylamino)nicotinonitrile, using microwave irradiation. This method is significant for rapid and automated synthesis, demonstrating its utility in diverse chemical syntheses (Krasavin, Sapegin, & Dorogov, 2015).
Catalytic Synthesis in Aqueous Medium
Kurumurthy et al. (2015) developed an efficient single-pot strategy for synthesizing 2-amino nicotinonitrile derivatives using tetrabutyl ammonium bromide as a catalyst in an aqueous medium. This research presents an environmentally friendly and efficient method for synthesizing these compounds (Kurumurthy, Naresh Kumar, Yakaiah, Shanthan Rao, & Narsaiah, 2015).
Antioxidant Synthesis
In 2016, Gouda et al. discussed the synthesis of nicotinonitriles, including variants of 2-(Butylamino)nicotinonitrile, with potential antioxidant properties. This study emphasizes the importance of these compounds in the development of new antioxidant agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Photophysical Properties Study
Bagley, Lin, and Pope (2009) explored the photophysical properties of nicotinonitrile chromophores. Their study, focusing on the solvatochromic behavior and photophysical properties, provides insights into the potential use of these compounds in photophysical applications (Bagley, Lin, & Pope, 2009).
Antibacterial Activity Research
A study by Mekky and Sanad (2022) on nicotinonitrile-linked hybrids demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains. This research indicates the potential medical applications of nicotinonitrile derivatives in combating bacterial infections (Mekky & Sanad, 2022).
Cytotoxicity in Cancer Research
Ibrahim et al. (2018) synthesized new series of nicotinonitrile and furo[2,3-b]pyridine derivatives for cytotoxic activity testing against various tumor cell lines. Their findings suggest the potential of these compounds in cancer research (Ibrahim, Al‐Refai, Azmi, Osman, Abu Bakar, & Geyer, 2018).
Luminescent Material Synthesis
The synthesis and study of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile by Ahipa et al. (2014) for its potential as a blue light emitting material highlight the use of nicotinonitrile derivatives in material sciences (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Inhibition of Corrosion
Verma et al. (2018) investigated the effects of N-substituted 2-aminopyridine derivatives as corrosion inhibitors of mild steel in acidic medium. This research provides an application of nicotinonitrile derivatives in industrial and engineering fields (Verma, Olasunkanmi, Quadri, Sherif, & Ebenso, 2018).
Antibacterial Polymer Nanocomposites
In 2010, Kong, Song, and Jang synthesized novel biocidal polymer-functionalized TiO2 nanoparticles using 2-(tert-butylamino)ethyl methacrylate. Their work contributes to the development of biocidal materials with enhanced photocatalytic antibacterial properties (Kong, Song, & Jang, 2010).
Mécanisme D'action
Target of Action
It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds has gradually become a promising strategy in rational drug design as it can bring additional benefits including enhanced binding affinity to the target .
Mode of Action
Nitrile-containing pharmaceuticals are known to improve the pharmacokinetic profile of parent drugs and reduce drug resistance .
Biochemical Pathways
It is known that nitrile-containing compounds play a significant role in various biochemical pathways .
Pharmacokinetics
The incorporation of a nitrile group into lead compounds is known to improve the pharmacokinetic profile of parent drugs .
Result of Action
It is known that nitrile-containing pharmaceuticals have been approved for the management of a broad range of clinical conditions .
Propriétés
IUPAC Name |
2-(butylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-3-6-12-10-9(8-11)5-4-7-13-10/h4-5,7H,2-3,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVGEWIXPIPSSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504081 | |
| Record name | 2-(Butylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylamino)nicotinonitrile | |
CAS RN |
74611-50-0 | |
| Record name | 2-(Butylamino)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



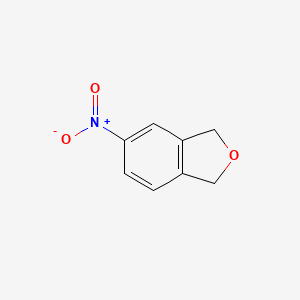


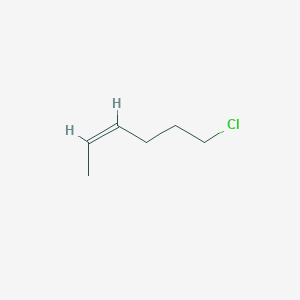
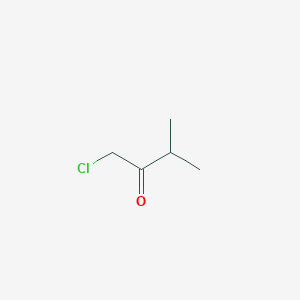




![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
